Cas no 24863-70-5 (1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester)

24863-70-5 structure
Nome del prodotto:1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
- methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate
- (3-oxo-2-pentyl-cyclopent-1-enyl)-acetic acid methyl ester
- AC1L3KEF
- AC1Q6CBV
- AG-E-74687
- AR-1J6393
- CTK1A5729
- dehydrohedione
- dehydrohedione(R)
- methyl 3-oxo-2-penty
- Methyl 3-oxo-2-pentyl-1-cyclopentane-1-acetate
- methyl 3-oxo-2-pentylcyclopent-1-ene-1-acetate
- methyl(2-pentyl-3-keto-1-cyclopentenyl-)acetate
- methyl(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- SureCN2142693
- 24863-70-5
- NS00007225
- methyl2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- GJYFXPRHTPSOMM-UHFFFAOYSA-N
- SCHEMBL2142693
- methyl 3-oxo-2-pentyl-1-cyclopentene-acetate
- EC 607-449-7
- methyl (2-pentyl-3-keto-1-cyclopentenyl-)acetate
- methyl 2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- methyl-3-oxo-2-pentyl-1-cyclopentene-acetate
- methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate
- DTXSID10179574
-
- Inchi: InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h3-9H2,1-2H3
- Chiave InChI: GJYFXPRHTPSOMM-UHFFFAOYSA-N
- Sorrisi: CCCCCC1C(=O)CCC=1CC(OC)=O
Proprietà calcolate
- Massa esatta: 224.1413
- Massa monoisotopica: 224.141
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 302
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 17
- XLogP3: 2.3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.023
- Punto di ebollizione: 327.5 °C at 760 mmHg
- Punto di infiammabilità: 141.6 °C
- Indice di rifrazione: 1.475
- PSA: 43.37
- LogP: 2.78930
1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Categorie correlate
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi carbossilici esteri degli acidi carbossilici
24863-70-5 (1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester) Prodotti correlati
- 1313825-26-1(2-(3-Phenylpyrrolidin-1-yl)acetohydrazide)
- 748813-14-1(tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate)
- 1240606-08-9(2-Bromo-5-chloro-4-oxazolemethanol)
- 53400-60-5(5,6,7,8-tetrahydroquinoline-8-carbothioamide)
- 5374-97-0(2-Quinolinecarboxaldehyde, 3-hydroxy-)
- 385387-96-2(1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
- 1019098-75-9(2,4,5-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 2167725-80-4(6-isothiocyanato-2-propylhexanoic acid)
- 1805534-64-8(2-(Aminomethyl)-3-(difluoromethyl)-4-iodo-5-methylpyridine)
- 899992-84-8(N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
